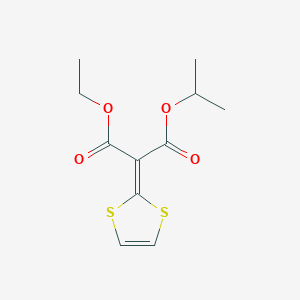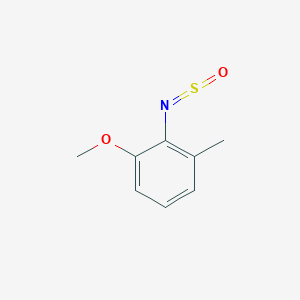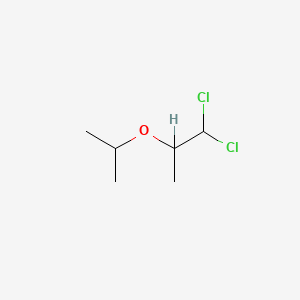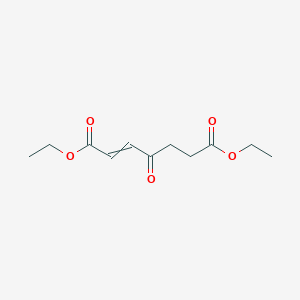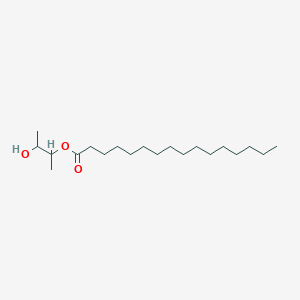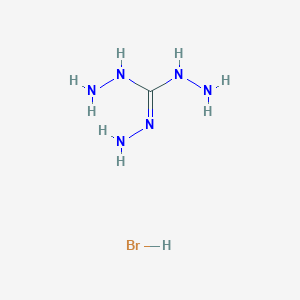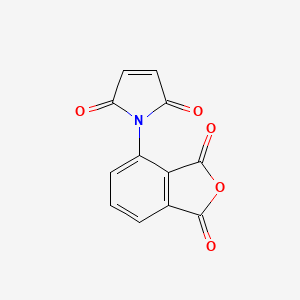
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives .
Aplicaciones Científicas De Investigación
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Shares a similar benzofuran structure but differs in the functional groups attached.
4-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-2-formylbenzoic acid: Contains additional functional groups that impart different chemical properties.
Propiedades
Número CAS |
56896-77-6 |
|---|---|
Fórmula molecular |
C12H5NO5 |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
1-(1,3-dioxo-2-benzofuran-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H5NO5/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12(17)18-11(6)16/h1-5H |
Clave InChI |
FSFBJMXYFTZIBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N3C(=O)C=CC3=O)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


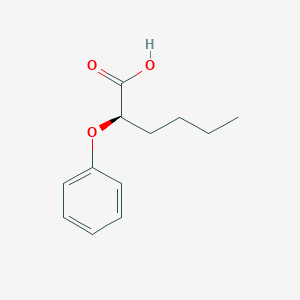
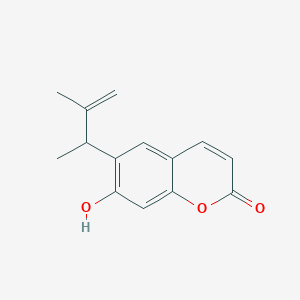
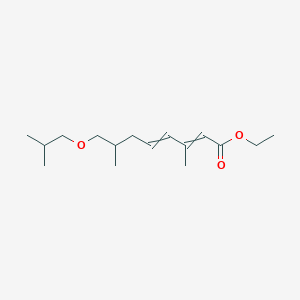
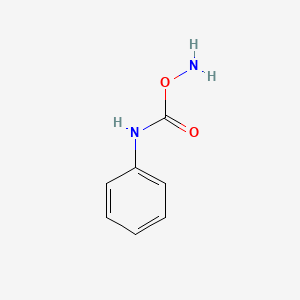
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
